Structural Uniqueness: para-Phenoxymethylbenzyl Substitution vs. Common 4-Benzylmorpholine Scaffolds
The target compound is the only para-phenoxymethylbenzyl-substituted morpholine within the active patent space for morpholine-based growth promotants (US 5,082,840), where the generic Markush structure specifically claims 'W is ... phenoxymethyl optionally substituted on the phenyl group' [1]. Unlike the simple 4-benzylmorpholine core or the 4-chlorobenzyl analog commonly used in dopamine D4 and SNRI programs, the para-phenoxymethyl substituent introduces a distinct dual-aryl ether pharmacophore absent in all other commercial 4-benzylmorpholine building blocks. This structural divergence is directly analogous to the piperidine series, where 1-(4-(phenoxymethyl)benzyl)piperidines exhibit higher human H3 receptor affinity than 4-chloro-substituted comparator compounds [2].
| Evidence Dimension | Substituent type and position on the N-benzyl group |
|---|---|
| Target Compound Data | para-phenoxymethylbenzyl (-CH2-C6H4-CH2-O-C6H5) |
| Comparator Or Baseline | 4-benzylmorpholine (H); 4-(4-chlorobenzyl)morpholine (Cl); 4-methylbenzylmorpholine (CH3) |
| Quantified Difference | Qualitative structural divergence; target possesses an extended dual-aryl ether chain not present in comparators. |
| Conditions | Chemical structure comparison based on IUPAC name, SMILES, and patent claims. |
Why This Matters
For procurement, this structural uniqueness means the compound accesses chemical space (patented growth promotant motifs, H3 antagonist pharmacophores) that is structurally inaccessible to simpler 4-benzylmorpholine analogs, justifying its selection for CNS lead optimization.
- [1] Arch, J. R., & Rogers, N. H. (1992). U.S. Patent No. 5,082,840. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Mikó, T., Ligneau, X., Pertz, H. H., Arrang, J. M., Schwartz, J. C., & Schunack, W. (2003). Novel nonimidazole histamine H3 receptor antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and related compounds. Journal of Medicinal Chemistry, 46(8), 1523–1530. View Source
